Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate
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Overview
Description
Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates It features a pyridine ring attached to a 2,3,4-trimethylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate typically involves the reaction of pyridine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding sulfonamide .
Scientific Research Applications
Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Biology: It can serve as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism by which Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyridin-2-yl benzenesulfonate: Lacks the methyl groups, which may affect its reactivity and solubility.
2,3,4-Trimethylbenzenesulfonate: Lacks the pyridine ring, which may reduce its potential for biological interactions.
Uniqueness: Pyridin-2-yl 2,3,4-trimethylbenzenesulfonate is unique due to the presence of both the pyridine ring and the 2,3,4-trimethylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced solubility and the ability to participate in diverse chemical reactions. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
pyridin-2-yl 2,3,4-trimethylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-7-8-13(12(3)11(10)2)19(16,17)18-14-6-4-5-9-15-14/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCYTUZDWZBMJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)OC2=CC=CC=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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